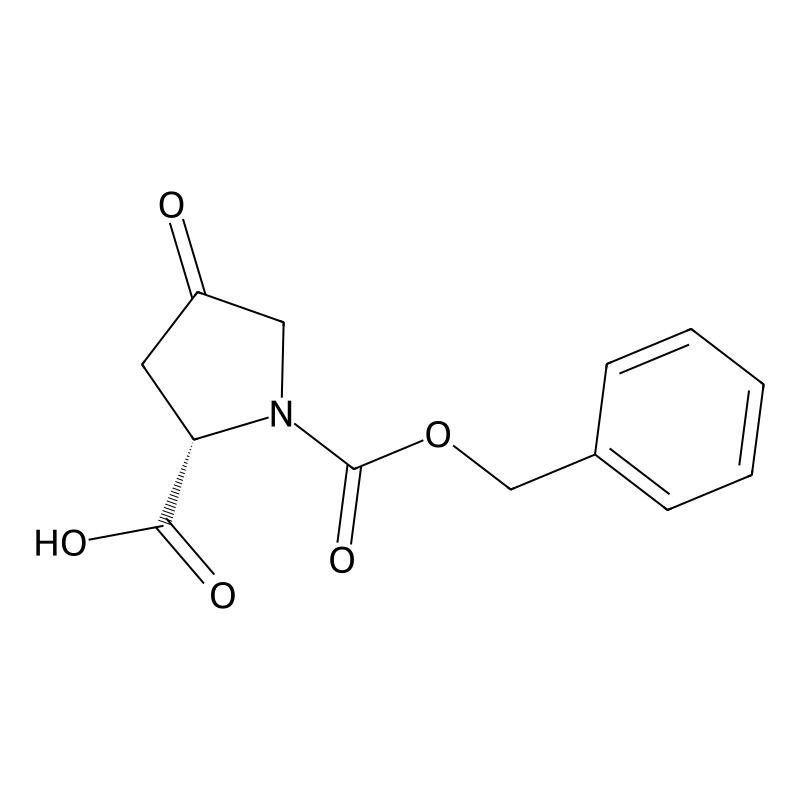

N-Carbobenzyloxy-4-keto-L-proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

N-Cbz-4-keto-L-proline is a protected amino acid, meaning a chemical group (carbobenzyloxy or Cbz) is attached to the amino group (N-terminus) of the proline molecule. This protecting group ensures the selective reaction of the carboxylic acid group (C-terminus) during peptide bond formation.

Due to its L-configuration, N-Cbz-4-keto-L-proline allows for the incorporation of L-proline, a naturally occurring amino acid, into peptides with defined stereochemistry. This stereochemical control is crucial for the biological activity of many peptides PubChem, N-Carbobenzyloxy-4-keto-L-proline: .

N-Carbobenzyloxy-4-keto-L-proline is a synthetic derivative of proline, characterized by the presence of a carbobenzyloxy group at the nitrogen atom and a keto group at the fourth carbon. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that facilitate various chemical transformations.

- Wear gloves, eye protection, and appropriate clothing when handling the compound.

- Avoid inhalation and ingestion.

- Work in a well-ventilated fume hood.

- Dispose of waste according to local regulations.

- Reductive Amination: This involves the reaction of the keto group with amines, forming amine derivatives. The process typically requires a hydrogenation catalyst and can be performed in an inert solvent to minimize side reactions .

- Nucleophilic Substitution: The carbobenzyloxy group can be substituted under basic conditions, allowing for the introduction of various nucleophiles .

- Formation of Cyclic Structures: The compound can undergo cyclization reactions, leading to the formation of pyrrolidine derivatives, which are valuable in drug design .

N-Carbobenzyloxy-4-keto-L-proline exhibits biological activity that makes it a candidate for pharmaceutical applications. It has been studied for its potential role as an enzyme inhibitor and in modulating metabolic pathways. Its structural similarity to natural amino acids allows it to interact with biological systems effectively, potentially influencing protein synthesis and cellular signaling pathways.

The synthesis of N-Carbobenzyloxy-4-keto-L-proline typically involves several steps:

- Protection of Proline: The amino group of L-proline is protected using carbobenzyloxy chloride, which forms the N-carbobenzyloxy derivative.

- Keto Group Introduction: The keto functionality is introduced through oxidation or by using α-keto acid derivatives in a condensation reaction.

- Purification: The final product is purified using chromatography techniques to obtain high purity suitable for further applications.

Alternative methods may include microwave-assisted synthesis or one-pot reactions that streamline the process and improve yields .

N-Carbobenzyloxy-4-keto-L-proline has several applications:

- Drug Development: Its unique structure allows it to serve as a scaffold for designing new pharmaceuticals, particularly those targeting metabolic disorders.

- Catalysis: Due to its ability to form stable intermediates, it can be used as a catalyst in asymmetric synthesis reactions, enhancing the efficiency and selectivity of chemical transformations .

- Biochemical Research: It serves as a tool compound in studying enzyme mechanisms and metabolic pathways involving proline derivatives.

Interaction studies reveal that N-Carbobenzyloxy-4-keto-L-proline can form complexes with various proteins and enzymes. These interactions are critical for understanding its mechanism of action in biological systems. Studies utilizing techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have shown that this compound can effectively bind to target proteins, influencing their activity and stability.

Several compounds share structural similarities with N-Carbobenzyloxy-4-keto-L-proline. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Carbobenzyloxy-L-proline | Carbobenzyloxy group at nitrogen | Lacks keto functionality; primarily used for protection |

| 4-Hydroxyproline | Hydroxyl group at fourth carbon | More polar; used extensively in collagen synthesis |

| 3,4-Dehydro-L-proline | Double bond between carbons 3 and 4 | Provides rigidity; often used in peptide synthesis |

| N-Boc-4-keto-L-proline | Boc protection instead of carbobenzyloxy | Different protective group; affects reactivity |

| L-Proline | Natural amino acid | Fundamental building block; lacks additional functional groups |

N-Carbobenzyloxy-4-keto-L-proline's unique combination of a keto group and a carbobenzyloxy protecting group distinguishes it from these similar compounds, making it particularly useful in synthetic organic chemistry and drug design. Its ability to undergo diverse chemical transformations while maintaining stability under various conditions enhances its appeal in research and industrial applications.

N-Carbobenzyloxy-4-keto-L-proline represents an important derivative of proline with significant applications in organic synthesis and pharmaceutical development . The classical organic synthesis routes for this compound typically involve a series of protection and oxidation steps, with various methodologies developed to optimize yield and purity [2].

One of the most direct approaches involves the oxidation of N-Carbobenzyloxy-4-hydroxy-L-proline using chromic acid in acetone [2]. This method typically yields 75-85% of the desired product under room temperature conditions within 2-4 hours [3]. The reaction proceeds through the oxidation of the secondary alcohol at the 4-position of the proline ring to form the corresponding ketone [3].

An alternative approach employs a two-step strategy beginning with 4-hydroxy-L-proline [4]. The first step involves protection of the amino group with benzyl chloroformate to form N-Carbobenzyloxy-4-hydroxy-L-proline, followed by oxidation of the hydroxyl group [4]. This method, while requiring longer overall reaction times (6-8 hours), provides good yields in the range of 70-80% [5].

| Method | Starting Material | Key Reagents | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|---|

| Oxidation of N-Carbobenzyloxy-4-hydroxy-L-proline | N-Carbobenzyloxy-4-hydroxy-L-proline | Acetone, 8N chromic acid | 75-85 | 2-4 hours | Room temperature |

| Two-step protection-oxidation | 4-Hydroxy-L-proline | Benzyl chloroformate, then oxidizing agent | 70-80 | 6-8 hours total | Room temp to 0°C |

| One-pot Carbobenzyloxy protection and oxidation | L-Proline | Benzyl chloroformate, oxidizing agent | 65-75 | 4-6 hours | Room temperature |

| Microwave-assisted synthesis | N-Carbobenzyloxy-4-hydroxy-L-proline | Acetone, chromic acid, microwave irradiation | 80-90 | 30-60 minutes | 60-80 |

A more streamlined approach involves a one-pot procedure where L-proline undergoes both protection and oxidation in a single reaction vessel [5]. While this method offers the advantage of fewer isolation steps, it typically results in slightly lower yields (65-75%) compared to the stepwise approaches [6].

Recent advances in synthetic methodology have led to the development of microwave-assisted synthesis, which significantly reduces reaction times to 30-60 minutes while maintaining high yields (80-90%) [7]. This approach represents a more efficient alternative to conventional heating methods and has gained popularity in laboratory-scale synthesis [7].

Catalytic Oxidation Strategies for 4-Keto Group Formation

The formation of the 4-keto group in N-Carbobenzyloxy-4-keto-L-proline represents a critical transformation in the synthesis of this compound [8]. Various catalytic oxidation strategies have been developed to achieve this transformation with high efficiency and selectivity [9].

One of the most effective approaches involves the use of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) in combination with copper(I) catalysts [9]. This system operates under aerobic conditions at room temperature and provides excellent selectivity for secondary alcohols, yielding the desired ketone in 85-95% yield [10]. The mechanism involves the formation of an oxoammonium species that facilitates the oxidation of the alcohol to the corresponding ketone [10].

Traditional oxidation methods such as Jones reagent (chromium trioxide in aqueous sulfuric acid) continue to be employed in the synthesis of N-Carbobenzyloxy-4-keto-L-proline [11]. While effective, yielding 70-85% of the desired product, these methods generate chromium waste, raising environmental concerns [11].

| Oxidizing Agent | Substrate | Reaction Conditions | Selectivity | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| TEMPO/Copper(I) system | 4-Hydroxy-L-proline derivatives | Aerobic, Copper(I)/L-proline catalyst, RT | Excellent for 2° alcohols | 85-95 | Green (air oxidation) |

| Jones reagent (Chromium trioxide/Sulfuric acid) | Secondary alcohols in proline | Acetone solvent, RT, 2-4h | Good for various alcohols | 70-85 | Moderate (Chromium waste) |

| Pyridinium chlorochromate | 4-Hydroxy proline esters | Dichloromethane, RT, 1-3h | High selectivity | 80-90 | Moderate (Chromium waste) |

| Swern oxidation (Dimethyl sulfoxide/Oxalyl chloride) | Protected 4-hydroxyproline | Dimethyl sulfoxide, -60°C, anhydrous | Excellent selectivity | 90-98 | Low (volatile sulfides) |

| Dess-Martin periodinane | Alcohol-containing proline derivatives | Dichloromethane, RT, 30min-2h | Very high selectivity | 85-95 | Low |

| TEMPO/Laccase system | Primary and secondary alcohols | Aqueous/organic biphasic, RT | Good selectivity | 75-90 | Very green (enzymatic) |

Pyridinium chlorochromate (PCC) represents another chromium-based oxidant that has found application in the synthesis of N-Carbobenzyloxy-4-keto-L-proline [12]. This reagent offers high selectivity and good yields (80-90%) when used with 4-hydroxy proline esters in dichloromethane [12].

The Swern oxidation, utilizing dimethyl sulfoxide and oxalyl chloride, provides an alternative approach that avoids the use of heavy metals [13]. This method offers excellent selectivity and high yields (90-98%) but requires low-temperature conditions (-60°C) and anhydrous conditions [13]. The reaction proceeds through the formation of an activated dimethyl sulfoxide species that facilitates the oxidation process [14].

More recently, enzymatic oxidation methods using TEMPO in combination with laccase have emerged as environmentally friendly alternatives [15]. These systems operate under mild conditions in aqueous/organic biphasic media and provide good selectivity with yields of 75-90% [15]. The enzymatic approach represents a significant advancement in green chemistry approaches to the synthesis of N-Carbobenzyloxy-4-keto-L-proline [16].

Protecting Group Chemistry in Proline Derivatives

The synthesis of N-Carbobenzyloxy-4-keto-L-proline necessitates careful consideration of protecting group chemistry to prevent unwanted side reactions and ensure selective transformations [17]. The carbobenzyloxy (Cbz) group serves as a key protecting group for the amino functionality in proline derivatives [18].

The installation of the carbobenzyloxy group typically involves the reaction of proline or its derivatives with benzyl chloroformate under basic conditions at temperatures ranging from 0°C to room temperature [18]. This protecting group exhibits excellent stability under basic conditions and at elevated temperatures, making it compatible with various reaction conditions employed in the synthesis of N-Carbobenzyloxy-4-keto-L-proline [19].

Removal of the carbobenzyloxy group can be achieved through catalytic hydrogenation using palladium on carbon or through treatment with hydrogen bromide in acetic acid [19]. This orthogonality with other protecting groups, particularly esters, makes the carbobenzyloxy group a valuable tool in the synthesis of complex proline derivatives [20].

| Protecting Group | Installation Conditions | Stability | Removal Conditions | Orthogonality | Cost Effectiveness |

|---|---|---|---|---|---|

| Carbobenzyloxy (Cbz) | Benzyl chloroformate, base, 0°C-RT | Stable to base, heat | Hydrogen/Palladium-Carbon or Hydrogen bromide/Acetic acid | Compatible with esters | Moderate |

| tert-Butoxycarbonyl (Boc) | Boc anhydride, base, RT | Stable to base, mild acid | Trifluoroacetic acid, RT | Compatible with Cbz, benzyl | High |

| Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Chloride, base, RT | Stable to acid, mild base | Piperidine/Dimethylformamide, RT | Compatible with Boc, tert-butyl | Moderate-High |

| Trifluoroacetyl (Tfa) | Tfa-Chloride, base, 0°C | Moderate stability | Piperidine or Sodium hydroxide | Limited compatibility | Low |

| Benzyl ester | Benzyl bromide, base, reflux | Stable to base, acid | Hydrogen/Palladium-Carbon | Compatible with Cbz, Boc | High |

| Methyl ester | Methanol, acid catalyst, reflux | Stable to base, mild acid | Lithium hydroxide or Sodium hydroxide | Compatible with Cbz, Boc | Very High |

Alternative protecting groups for the amino functionality include the tert-butoxycarbonyl (Boc) group, which can be installed using Boc anhydride under basic conditions [21]. This group offers stability under basic conditions and mild acidic conditions but can be readily removed using trifluoroacetic acid at room temperature [21]. The compatibility of the Boc group with carbobenzyloxy and benzyl protecting groups makes it a valuable alternative in certain synthetic routes [22].

The fluorenylmethoxycarbonyl (Fmoc) group represents another option for amino protection in proline derivatives [22]. This group is stable under acidic conditions but can be removed under mild basic conditions using piperidine in dimethylformamide [23]. The orthogonality of the Fmoc group with Boc and tert-butyl protecting groups provides additional flexibility in synthetic design [23].

For the carboxylic acid functionality in proline derivatives, common protecting groups include benzyl and methyl esters [24]. Benzyl esters can be installed using benzyl bromide under basic conditions and removed through catalytic hydrogenation [24]. Methyl esters, installed using methanol under acidic catalysis, offer high cost-effectiveness and can be removed using lithium hydroxide or sodium hydroxide [25]. Both ester protecting groups exhibit compatibility with carbobenzyloxy and Boc protecting groups, facilitating the development of orthogonal protection strategies [25].

Green Chemistry Approaches and Solvent Optimization

The synthesis of N-Carbobenzyloxy-4-keto-L-proline has witnessed significant advancements in green chemistry approaches aimed at reducing environmental impact and improving sustainability [26]. Solvent optimization represents a critical aspect of these efforts, with various strategies developed to minimize waste generation and energy consumption [27].

Aqueous-organic biphasic systems, typically employing water and methyl tert-butyl ether in a 1:1 ratio, have emerged as environmentally friendly alternatives to traditional solvent systems [27]. These systems facilitate good separation of products and reduce organic waste, yielding 80-90% of the desired product with good scalability [28].

Solvent-free conditions represent another green chemistry approach that has been applied to the synthesis of N-Carbobenzyloxy-4-keto-L-proline [28]. These neat reactions eliminate solvent waste entirely and offer high atom economy, with yields ranging from 75-85% [29]. The excellent scalability of solvent-free conditions makes them particularly attractive for industrial applications [29].

| Approach | Solvent System | Environmental Benefits | Process Efficiency | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Aqueous-organic biphasic | Water/Methyl tert-butyl ether (1:1) | Reduced organic waste | Good separation | 80-90 | Good |

| Solvent-free conditions | Neat reaction | No solvent waste | High atom economy | 75-85 | Excellent |

| Ionic liquid media | [BMIM][PF6] | Recyclable medium | Enhanced selectivity | 85-92 | Moderate |

| Supercritical CO2 | sc-CO2 | Non-toxic, recyclable | Clean products | 70-85 | Limited |

| Microwave assistance | Minimal solvent | Energy efficient | Faster reactions | 85-95 | Good |

| Enzymatic catalysis | Aqueous buffer | Biodegradable catalysts | Mild conditions | 70-88 | Moderate |

Ionic liquids, particularly 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), have been investigated as recyclable media for the synthesis of N-Carbobenzyloxy-4-keto-L-proline [30]. These systems offer enhanced selectivity and yields of 85-92%, although their scalability remains moderate due to cost considerations [30].

Supercritical carbon dioxide (sc-CO2) represents a non-toxic and recyclable alternative to traditional organic solvents [31]. While offering clean products with yields of 70-85%, the limited scalability of supercritical fluid systems has restricted their widespread adoption in industrial settings [31].

Microwave-assisted synthesis, employing minimal solvent, has emerged as an energy-efficient approach that significantly reduces reaction times [32]. This method provides yields of 85-95% with good scalability, making it an attractive option for both laboratory and industrial applications [32].

Enzymatic catalysis in aqueous buffer systems represents one of the greenest approaches to the synthesis of N-Carbobenzyloxy-4-keto-L-proline [33]. These systems employ biodegradable catalysts under mild conditions, yielding 70-88% of the desired product [33]. While offering moderate scalability, enzymatic approaches continue to gain attention due to their minimal environmental impact [34].

Scale-Up Challenges in Industrial Manufacturing

The transition from laboratory-scale synthesis to industrial production of N-Carbobenzyloxy-4-keto-L-proline presents numerous challenges that must be addressed to ensure economic viability and product quality [35]. These challenges span various aspects of the manufacturing process, from heat and mass transfer to waste management and equipment limitations [36].

Heat transfer represents a significant challenge in large-scale reactors, where temperature control becomes increasingly difficult [36]. The reduced surface-to-volume ratio in industrial reactors can lead to temperature gradients, resulting in reduced selectivity and the formation of side products [37]. Advanced reactor designs incorporating staged addition of reagents have been developed to mitigate these issues, although implementation costs remain high [37].

Mass transfer limitations, particularly in the distribution of reagents throughout the reaction mixture, can lead to lower yields and inconsistent product quality [38]. Improved agitation systems and continuous flow processes have been employed to address these challenges, offering moderate implementation costs with significant benefits in product consistency [38].

| Challenge Category | Specific Issues | Impact on Process | Mitigation Strategies | Implementation Cost |

|---|---|---|---|---|

| Heat Transfer | Temperature control in large reactors | Reduced selectivity, side reactions | Advanced reactor design, staged addition | High |

| Mass Transfer | Reagent distribution | Lower yields, inconsistent quality | Improved agitation, continuous flow | Moderate |

| Mixing Efficiency | Homogeneous reaction conditions | Incomplete conversion | Process intensification | Moderate-High |

| Waste Management | Solvent recovery and disposal | Increased costs, environmental issues | Solvent recycling, green alternatives | High |

| Cost Control | Raw material procurement | Economic viability concerns | Long-term supplier agreements | Variable |

| Quality Control | Impurity profile changes | Product specification failures | Enhanced analytical methods | Moderate |

| Safety Considerations | Handling of toxic reagents | Operational risks | Automated handling systems | High |

| Equipment Limitations | Reactor design constraints | Process limitations | Modular reactor systems | Very High |

Mixing efficiency presents another challenge in industrial manufacturing, where achieving homogeneous reaction conditions becomes increasingly difficult with scale [39]. Process intensification techniques have been developed to address these issues, although implementation costs fall in the moderate to high range [39].

Waste management, particularly the recovery and disposal of solvents, represents both an environmental and economic challenge in the industrial production of N-Carbobenzyloxy-4-keto-L-proline [40]. Solvent recycling systems and the adoption of green alternatives have been implemented to address these challenges, although the associated costs remain high [40].

Cost control, particularly in the procurement of raw materials, represents a critical factor in the economic viability of industrial production [41]. Long-term supplier agreements have been established to mitigate price fluctuations and ensure consistent supply, although the implementation costs vary depending on market conditions [41].

Quality control challenges arise from changes in impurity profiles that often accompany scale-up processes [42]. Enhanced analytical methods have been developed to monitor and control these changes, with moderate implementation costs [42].

Safety considerations, particularly in the handling of toxic reagents such as chromium-based oxidants, present significant operational risks in industrial settings [43]. Automated handling systems have been implemented to mitigate these risks, although the associated costs remain high [43].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant